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Executive Summary

JNJ-56136379, also known as bersacapavir, is a potent, orally bioavailable hepatitis B virus
(HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in
both in vitro and in vivo models. This technical guide provides an in-depth overview of the core
mechanism of action of INJ-56136379, detailing its dual role in disrupting the HBV life cycle.
The information presented herein, including quantitative data, detailed experimental protocols,
and visual representations of molecular pathways and workflows, is intended to support
researchers and professionals in the field of HBV drug development.

Core Mechanism of Action

JNJ-56136379 exhibits a dual mechanism of action against HBV, targeting both the late and
early stages of the viral life cycle.

Primary Mechanism: Misdirection of Capsid Assembly. JNJ-56136379 is a Class Il capsid
assembly modulator (CAM-N) that binds to the hydrophobic pocket at the dimer-dimer interface
of the HBV core protein (HBc) subunits.[1][2] This binding event accelerates the kinetics of
capsid assembly, leading to the formation of morphologically normal-looking but empty capsids
that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][3] Consequently, this
prevents the reverse transcription of pgRNA into HBV DNA, a critical step for the production of
new infectious virions.
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Secondary Mechanism: Inhibition of cccDNA Formation. When administered at the time of
initial infection, JNJ-56136379 prevents the establishment of covalently closed circular DNA
(cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected
hepatocytes and serves as the template for all viral transcripts.[1][3] This effect is believed to
be a consequence of interfering with the proper disassembly of incoming capsids, a
prerequisite for the transport of the viral genome to the nucleus and its conversion into
cccDNA.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antiviral activity of JINJ-56136379.

Table 1: In Vitro Antiviral Activity of INJ-56136379
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Cell Line HBV Genotype Endpoint EC50 (nM) Reference
Intracellular HBV
HepG2.117 D ] 54 [1][3]
DNA reduction
Extracellular
HepG2.2.15 D HBV DNA 121 (as JNJ-632)
reduction
] Extracellular
Primary Human
A HBV DNA 101 (as JNJ-632)
Hepatocytes ]
reduction
] Extracellular
Primary Human
B HBV DNA 240 (as INJ-632)
Hepatocytes )
reduction
_ Extracellular
Primary Human
C HBV DNA 119 (as JNJ-632)
Hepatocytes _
reduction
) Extracellular
Primary Human
D HBV DNA 200 (as JNJ-632)
Hepatocytes i
reduction
] Extracellular
Primary Human -
Not Specified HBV DNA 93 [1][3]
Hepatocytes ,
reduction
Primary Human » Intracellular HBV
Not Specified ) 876 [11[3]
Hepatocytes RNA reduction
Table 2: In Vivo Antiviral Activity of INJ-56136379
Animal Model HBV Genotype Treatment Result Reference
2.77 log10
Humanized mice D JNJ-56136379 reduction in HBV
DNA viral load
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Experimental Protocols
In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)

This protocol outlines the determination of the 50% effective concentration (EC50) of JNJ-
56136379 in a stable HBV-producing cell line.

e Cell Culture:

o Maintain HepG2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine
serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 200 pg/mL streptomycin, and 380
pg/mL G418.

o Culture cells at 37°C in a humidified atmosphere with 5% CO2.
e Compound Treatment:
o Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10°4 cells/well.

o After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-
56136379 or vehicle control (e.g., 0.1% DMSO).

o Incubate the cells for 4 days.
e Quantification of Extracellular HBV DNA:
o Collect the cell culture supernatant.

o Isolate viral DNA using a commercial viral DNA extraction kit according to the
manufacturer's instructions.

o Perform quantitative polymerase chain reaction (QPCR) using primers and a probe specific
for a conserved region of the HBV genome.

» Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
» Reverse Primer: 5-AGT CCAAGAGTC CTC TTATGT AAG ACC TT-3'

» Probe: 5'-(FAM)-CCG TGT GCACTT CGC TTC ACC TCT GC-(TAMRA)-3'
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o Use a standard curve generated from a plasmid containing the HBV genome to quantify
the viral DNA copy number.

o Data Analysis:

o Calculate the percentage of inhibition of HBV DNA replication for each compound
concentration relative to the vehicle control.

o Determine the EC50 value by fitting the dose-response curve using a non-linear
regression model.

Cytotoxicity Assay (HepG2 Cells)

This protocol determines the 50% cytotoxic concentration (CC50) of JNJ-56136379.
e Cell Culture:

o Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and
100 pg/mL streptomycin.

o Culture cells at 37°C in a humidified atmosphere with 5% CO2.

e Compound Treatment:
o Seed HepG2 cells in 96-well plates at a density of 1 x 10”4 cells/well.
o After 24 hours, add serial dilutions of INJ-56136379 or vehicle control.
o Incubate for 4 days.

o Cell Viability Assessment (Resazurin Assay):
o Add resazurin solution to each well to a final concentration of 10 pg/mL.
o Incubate for 2-4 hours at 37°C.

o Measure the fluorescence at an excitation wavelength of 560 nm and an emission
wavelength of 590 nm.
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o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Determine the CC50 value by fitting the dose-response curve.

cccDNA Quantification in HBV-Infected Primary Human
Hepatocytes (PHH)

This protocol details the methodology to assess the effect of INJ-56136379 on cccDNA
formation in a primary cell model.

e PHH Culture and Infection:

o

Plate cryopreserved PHHs on collagen-coated plates and maintain in a specialized
hepatocyte culture medium.

o

Infect PHHs with HBV (e.qg., genotype D) at a multiplicity of infection (MOI) of 100 viral
genome equivalents per cell.

Co-administer serial dilutions of INJ-56136379 or vehicle control with the viral inoculum.

o

Incubate for 16 hours.

(¢]

o DNA Extraction (Modified Hirt Extraction):

o Wash the cells with PBS and lyse with a buffer containing 10 mM Tris-HCI (pH 7.5), 10
mM EDTA, and 0.6% SDS.

o Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.
o Centrifuge to pellet high molecular weight genomic DNA.
o Collect the supernatant containing the low molecular weight DNA (including cccDNA).

o Treat the supernatant with proteinase K and RNase A.
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o Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

» Nuclease Digestion:

o To eliminate contaminating relaxed-circular DNA (rcDNA) and double-stranded linear DNA
(dsIDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5
exonuclease, which selectively degrades linear and nicked DNA, leaving cccDNA intact.

o cccDNA Quantification by qPCR:

o Perform qPCR using primers and a probe that specifically amplify a region spanning the
gap in the plus-strand of rcDNA, ensuring that only cccDNA is efficiently amplified.

» Forward Primer: 5'-GTG GTC TCC GCA CGA GTC AG-3'
s Reverse Primer: 5'-GAC AAG GCA AAA CAG GCA GAG-3'
» Probe: 5-(FAM)-TTC TCT TCG GAG GAC TGG-(MGB)-3'

o Normalize the cccDNA copy number to the cell number by quantifying a housekeeping
gene (e.g., B-globin) from the same sample.

o Data Analysis:
o Determine the cccDNA copies per cell for each treatment condition.

o Calculate the percentage of inhibition of cccDNA formation relative to the vehicle control to
determine the EC50.

Visualizations
Signaling Pathways and Mechanism of Action
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Caption: Dual mechanism of action of INJ-56136379 in the HBV life cycle.
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Experimental Workflow: In Vitro Antiviral Assay
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Caption: Workflow for determining the in vitro antiviral efficacy of JINJ-56136379.

Experimental Workflow: cccDNA Quantification
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Caption: Workflow for quantifying the effect of INJ-56136379 on cccDNA formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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